molecular formula C19H25ClN2O2S B4125352 1-(4-Butan-2-ylphenyl)-3-(2,4-dimethoxyphenyl)thiourea;hydrochloride

1-(4-Butan-2-ylphenyl)-3-(2,4-dimethoxyphenyl)thiourea;hydrochloride

Cat. No.: B4125352
M. Wt: 380.9 g/mol
InChI Key: YVBRVTAWTWZTTL-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-N’-(2,4-dimethoxyphenyl)thiourea hydrochloride: is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of sec-butyl and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sec-butylphenyl)-N’-(2,4-dimethoxyphenyl)thiourea hydrochloride typically involves the reaction of 4-sec-butylaniline with 2,4-dimethoxyaniline in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the aromatic rings or the thiourea moiety, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: The compound may be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties or electronic characteristics.

Biology: In biological research, thiourea derivatives are often investigated for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.

Medicine: Thiourea compounds have been explored for their potential therapeutic applications, including as antithyroid agents, anticancer agents, and antimicrobial agents.

Industry: In the industrial sector, thiourea derivatives may be used as intermediates in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-N’-(2,4-dimethoxyphenyl)thiourea hydrochloride would depend on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding or catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • N-phenyl-N’-benzylthiourea
  • N,N’-diphenylthiourea
  • N-(4-methoxyphenyl)-N’-phenylthiourea

Uniqueness: N-(4-sec-butylphenyl)-N’-(2,4-dimethoxyphenyl)thiourea hydrochloride is unique due to the presence of both sec-butyl and dimethoxyphenyl groups, which may impart distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall chemical behavior compared to other thiourea derivatives.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(2,4-dimethoxyphenyl)thiourea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S.ClH/c1-5-13(2)14-6-8-15(9-7-14)20-19(24)21-17-11-10-16(22-3)12-18(17)23-4;/h6-13H,5H2,1-4H3,(H2,20,21,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRVTAWTWZTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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